(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclohexyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide typically involves multi-step organic reactions. The starting materials often include 1-cyclohexyl-2,5-dimethylpyrrole and cyclopropylamine. The key steps in the synthesis may involve:
- Formation of the pyrrole ring.
- Introduction of the cyano group.
- Formation of the enamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules could provide insights into new therapeutic targets or mechanisms of action.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of specificity and efficacy.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide include:
- (1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)methylideneamino]thiourea
- (1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)-pyrrolidin-1-ylmethanone
- (5E)-5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique enamide linkage. This gives it distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-13-10-15(11-16(12-20)19(23)21-17-8-9-17)14(2)22(13)18-6-4-3-5-7-18/h10-11,17-18H,3-9H2,1-2H3,(H,21,23)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGRCOWMNDFWDN-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CCCCC2)C)/C=C(/C#N)\C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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